

A Comparative Guide to Cross-Resistance Between Biapenem and Other Carbapenems in Enterobacteriaceae

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Compound of Interest		
Compound Name:	Biapenem	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of **biapenem** against Enterobacteriaceae, particularly strains exhibiting cross-resistance to other carbapenems such as meropenem, imipenem, and ertapenem. The data presented is compiled from various studies to assist researchers and drug development professionals in understanding the performance of **biapenem** in the context of evolving carbapenem resistance.

Executive Summary

Carbapenem resistance in Enterobacteriaceae is a significant global health threat, primarily driven by the production of carbapenemase enzymes, alterations in outer membrane permeability (porin loss), and the overexpression of efflux pumps. **Biapenem**, a 1β-methyl carbapenem, demonstrates comparable activity to other carbapenems against susceptible Enterobacteriaceae. However, its efficacy against carbapenem-resistant strains varies depending on the underlying resistance mechanism. This guide summarizes the available data on cross-resistance, providing a framework for evaluating **biapenem**'s potential role in combating multidrug-resistant infections.

Data Presentation: Quantitative Analysis of Cross-Resistance



The following tables summarize the Minimum Inhibitory Concentration (MIC) data for **biapenem** and other carbapenems against Enterobacteriaceae isolates with well-characterized resistance mechanisms. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Comparative MICs (mg/L) Against Carbapenemase-Producing Klebsiella pneumoniae

Carbapenemas e Type	Biapenem MIC50/MIC90	Meropenem MIC50/MIC90	Imipenem MIC50/MIC90	Ertapenem MIC50/MIC90
KPC-producing	16 / >64	16 / >64	16 / >64	32 / >128
NDM-producing	8 / 32	8 / 32	16 / 64	>128 / >128
OXA-48- producing	4 / 16	2 / 16	4 / 32	8 / 64

MIC50 and MIC90 represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Comparative MICs (mg/L) Against Enterobacteriaceae with Porin Loss

Organism (Resistance Mechanism)	Biapenem MIC	Meropenem MIC	Imipenem MIC	Ertapenem MIC
E. coli(ESBL + Porin Loss)	4 - 16	2 - 8	4 - 16	8 - 32
K. pneumoniae(Am pC + Porin Loss)	8 - 32	4 - 16	8 - 32	16 - 64

Note: Efflux pump overexpression often contributes to resistance in conjunction with other mechanisms like porin loss, though specific comparative MIC data for **biapenem** against isolates solely overexpressing efflux pumps is limited.



Experimental Protocols

The data presented in this guide are primarily derived from studies employing the broth microdilution method for determining Minimum Inhibitory Concentrations (MICs), following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Key Experiment: Broth Microdilution MIC Assay

Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- · Bacterial isolates for testing
- Stock solutions of **biapenem**, meropenem, imipenem, and ertapenem
- Sterile saline or phosphate-buffered saline (PBS)
- 0.5 McFarland turbidity standard
- Spectrophotometer or densitometer
- Incubator (35°C ± 2°C)

Procedure:

- Inoculum Preparation:
 - From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 morphologically similar colonies.
 - Suspend the colonies in sterile saline or PBS.

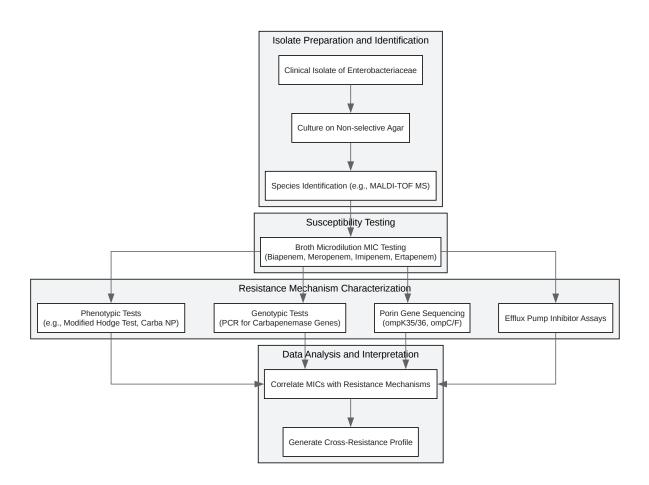


- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 colony-forming units (CFU)/mL.
- Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
- Antimicrobial Dilution:
 - Prepare serial two-fold dilutions of each carbapenem in CAMHB in the 96-well microtiter plates. The final volume in each well should be 100 μL.
 - A growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB) must be included for each isolate.
- Inoculation:
 - \circ Inoculate each well (except the sterility control) with 100 μL of the prepared bacterial inoculum.
- Incubation:
 - Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.
- · Reading and Interpretation:
 - Following incubation, examine the plates for visible bacterial growth (turbidity).
 - The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Visualizations

The following diagrams illustrate key concepts and workflows related to carbapenem cross-resistance.

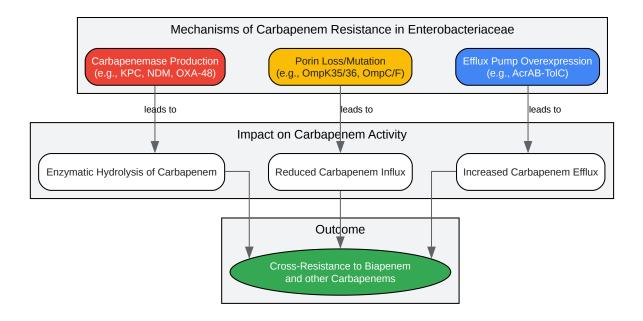




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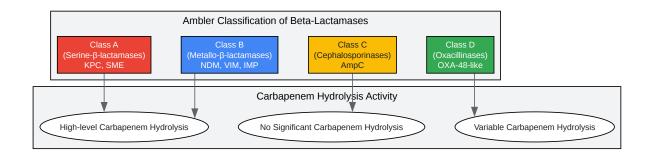
Fig. 1: Experimental workflow for determining carbapenem cross-resistance.





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Fig. 2: Major mechanisms leading to carbapenem cross-resistance.



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Fig. 3: Ambler classification of carbapenem-hydrolyzing beta-lactamases.



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